molecular formula C9H8N2O B1521116 3-Acetyl-4-aminobenzonitrile CAS No. 56079-07-3

3-Acetyl-4-aminobenzonitrile

Cat. No. B1521116
CAS RN: 56079-07-3
M. Wt: 160.17 g/mol
InChI Key: NWFYRBPLXDMNRN-UHFFFAOYSA-N
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Description

3-Acetyl-4-aminobenzonitrile is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the reaction of acetic acid, aqueous hydrochloric acid, and copper (I)-chloride . The second step involves the reaction of iron and acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H8N2O/c1-6(12)8-4-7(5-10)2-3-9(8)11/h2-4H,11H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 132-134 degrees Celsius .

Scientific Research Applications

Charge Transfer and Solvent Interaction

  • A study by Perveaux et al. (2015) examined the intramolecular charge transfer in 4-aminobenzonitrile, revealing an efficient radiationless decay channel from the charge-transfer state to the locally excited state. This process involves a planar conical intersection and is more efficient in acetonitrile than in gas phase, highlighting the significant impact of solvent interactions (Perveaux et al., 2015).

Synthesis and Biological Evaluation

  • Govindharaju et al. (2019) explored the use of 2-aminobenzonitrile in synthesizing biologically active compounds. They created a binuclear bridged Cr(III) complex with 2-aminobenzonitrile and evaluated its biological properties, demonstrating the potential of aminobenzonitriles in bioactive compound synthesis (Govindharaju et al., 2019).

Corrosion Inhibition

  • Saha and Banerjee (2015) investigated the role of aminobenzonitrile derivatives in steel corrosion inhibition. They used quantum chemical calculations and molecular dynamics simulations to understand the adsorption behavior and inhibition mechanism, showcasing the application of aminobenzonitriles in material science (Saha & Banerjee, 2015).

Novel Synthesis Methods

  • Rao et al. (2014) developed a new method for synthesizing tetrazol-1-yl benzonitriles from p-aminobenzonitrile. This efficient synthesis method is valuable for creating biologically potent tetrazole derivatives, highlighting the versatility of aminobenzonitriles in chemical synthesis (Rao et al., 2014).

Fluorescence Studies

  • Krauss et al. (2001) studied the fluorescence of aminobenzonitrile clusters with solvent molecules under specific conditions. They observed dual fluorescence in 4-dimethylaminobenzonitrile (DMABN) and red-shifted emission bands in 4-aminobenzonitrile (ABN) solvent complexes, indicating the potential of aminobenzonitriles in photophysical research (Krauss et al., 2001).

Structural Analysis and Reactions

  • Brown and Ienaga (1975) conducted research on the conversion of o-aminobenzonitrile into various derivatives, leading to rearrangements and formation of quinazolines. This study contributes to the understanding of the chemical behavior and transformation of aminobenzonitriles (Brown & Ienaga, 1975).

Antimicrobial Activities

  • Mohamed et al. (2012) synthesized various derivatives of 3-acetyl-8-ethoxycoumarin, including 2-aminobenzonitrile derivatives, and evaluated their antimicrobial activities. This study illustrates the potential of aminobenzonitriles in developing antimicrobial agents (Mohamed et al., 2012).

Safety and Hazards

3-Acetyl-4-aminobenzonitrile is classified as harmful if swallowed or in contact with skin . It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing protective gloves and clothing, and washing skin thoroughly after handling .

properties

IUPAC Name

3-acetyl-4-aminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-4-7(5-10)2-3-9(8)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFYRBPLXDMNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56079-07-3
Record name 3-acetyl-4-aminobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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